molecular formula C13H14N2OS2 B5862128 1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE

1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE

Cat. No.: B5862128
M. Wt: 278.4 g/mol
InChI Key: HLHGRYBVRYYTFB-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The 2,4-dimethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for acylation.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Aromatics: Products of electrophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

    Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.

    Materials Science: Thiadiazole derivatives can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE would depend on its specific application. For example:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

    Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.

    Pesticidal Activity: The compound could target specific enzymes or receptors in pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Phenylthio Compounds: Compounds with phenylthio groups attached to different core structures.

Uniqueness

1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-8-4-5-11(9(2)6-8)12(16)7-17-13-15-14-10(3)18-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGRYBVRYYTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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